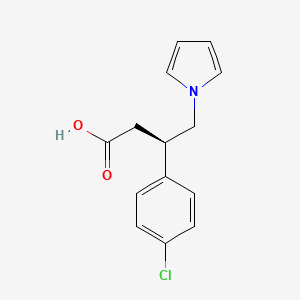

(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid

Übersicht

Beschreibung

(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a 4-chlorophenyl group and a 1H-pyrrol-1-yl group attached to a butanoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and pyrrole.

Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with pyrrole in the presence of a suitable catalyst to form an intermediate compound.

Addition of Butanoic Acid: The intermediate is then reacted with butanoic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a four-carbon butanoic acid backbone with a carboxylic acid group (-COOH) and two notable substituents: a 4-chlorophenyl group and a pyrrole ring. The chirality at the third carbon (3R configuration) is significant for its biological activity. The molecular formula for this compound is C14H14ClNO2, with a molar mass of 263.72 g/mol.

Antidepressant Activity

Research indicates that compounds similar to (3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid may exhibit antidepressant properties. The presence of the pyrrole moiety is thought to enhance interactions with neurotransmitter systems, particularly serotonin receptors. Studies have suggested that derivatives of this compound could be developed as novel antidepressants targeting specific serotonin pathways.

Anti-inflammatory Properties

There is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases . Further studies are needed to elucidate the precise mechanism of action and efficacy in vivo.

Toxicological Assessments

Before clinical applications, comprehensive toxicological assessments are necessary. Initial toxicity studies indicate that while the compound shows promise, further research is essential to determine its safety profile and potential side effects when administered at therapeutic doses .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes linked to metabolic disorders. For example, it has shown potential in inhibiting enzymes involved in lipid metabolism, which could be beneficial for developing treatments for obesity and related metabolic syndromes .

Drug Design and Development

Due to its unique structural characteristics, this compound serves as a valuable scaffold for drug design. Medicinal chemists can modify its structure to enhance potency, selectivity, and pharmacokinetic properties, making it a candidate for further development in pharmaceutical applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the 4-chlorophenyl group but differs in the core structure and functional groups.

1H-pyrazolo[3,4-b]quinolines: Contains a similar heterocyclic structure but with different substituents and biological properties.

Uniqueness

(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid is unique due to its specific combination of a chiral center, 4-chlorophenyl group, and 1H-pyrrol-1-yl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biologische Aktivität

(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and synthetic chemistry. The compound features a 4-chlorophenyl group and a 1H-pyrrol-1-yl moiety attached to a butanoic acid backbone, making it a versatile molecule for various applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds containing pyrrole structures exhibit significant antimicrobial activity. Pyrrole derivatives have been shown to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, studies on related pyrrole compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these bacteria, suggesting that this compound may exhibit similar efficacy due to its structural characteristics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades.

- Cellular Pathways : By affecting pathways such as apoptosis and cell cycle regulation, this compound could potentially alter cell fate decisions.

Case Studies and Experimental Data

Several studies have explored the biological activities of pyrrole-containing compounds. For instance:

These findings highlight the need for further investigation into the specific biological activities of this compound.

Synthetic Routes and Future Directions

The synthesis of this compound typically involves:

- Condensation Reaction : 4-chlorobenzaldehyde reacts with pyrrole under catalytic conditions.

- Formation of Intermediate : An intermediate is formed which is then reacted with butanoic acid.

- Final Product Formation : The final product is obtained through controlled reactions ensuring high yield and purity.

Future research should focus on optimizing these synthetic routes to enhance yield while exploring the compound's full biological potential through in vitro and in vivo studies.

Eigenschaften

IUPAC Name |

(3R)-3-(4-chlorophenyl)-4-pyrrol-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c15-13-5-3-11(4-6-13)12(9-14(17)18)10-16-7-1-2-8-16/h1-8,12H,9-10H2,(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOSTIMAWGMEOL-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(CC(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=C1)C[C@H](CC(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.